
大戟酚
描述
Synthesis Analysis
The synthesis of compounds similar to Euphorbetin, such as Y2O3:Eu3+ phosphors, involves various chemical routes like sol-lyophilisation, combustion, hydrothermal, and microwave-assisted hydrothermal combustion. These methods have been compared for their effectiveness in improving photoluminescence, crystallinity, and compositional homogeneity (Som et al., 2015). Such detailed synthesis analysis provides insight into the complex processes involved in producing materials with specific desirable properties.
Molecular Structure Analysis
The molecular structure of compounds related to Euphorbetin is often characterized using methods like X-ray diffraction and spectroscopy. These techniques help in establishing the crystal structure, morphology, and ligand behavior, crucial for understanding the material's functional applications (Cao et al., 2020). Structural analysis is essential for tailoring the properties of phosphors and similar compounds for specific uses.
Chemical Reactions and Properties
The chemical reactions involving Euphorbetin-like substances and their derivatives can be intricate, involving various mechanisms and effects on their physical and chemical properties. For instance, the preparation and modification of phosphors often involve reactions that influence their luminescence and stability, crucial for their application in lighting and displays (Li et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability, luminescence efficiency, and color purity, are significant for the application of Euphorbetin and similar compounds in industrial applications. These properties are often evaluated in the context of synthetic methods, as seen in the synthesis of Y2O3:Eu3+ phosphors, which showed variations in thermal stability and color efficiency based on the synthesis route adopted (Som et al., 2015).
Chemical Properties Analysis
The chemical properties of Euphorbetin-related compounds, including reactivity, luminescence, and electron phonon coupling, are analyzed through spectroscopic methods and theoretical calculations. These analyses help in understanding the material's behavior in various conditions and its suitability for specific applications, such as in the development of phosphors for LEDs and other light-emitting devices (Chen et al., 2014).
科学研究应用
抗糖尿病和抗高血糖作用
在大戟属的多种物种中发现的大戟酚具有显着的抗糖尿病和抗高血糖活性。对大戟和匍匐大戟的研究表明,含有大戟酚的提取物通过显着降低血糖水平并具有降脂作用,表现出强大的抗糖尿病潜力。这些发现证实了这些植物在糖尿病管理中的传统用途,并为其治疗应用提供了科学依据 (Mustafa 等人,2021 年);(Shamim 等人,2014 年)。
代谢途径分析
一项关于大戟酚代谢途径的研究表明,它在 Caco-2 细胞中的主要代谢物是通过甲基化和水解过程形成的。对代谢途径的深入了解有助于理解大戟酚及其相关化合物的生物活性和药代动力学 (Tang 等人,2016 年)。
与抗糖尿病药物的相互作用
对匍匐大戟的研究表明,其生物活性成分可以与常规抗糖尿病药物相互作用,影响其整体药代动力学。这种相互作用表明在糖尿病治疗中联合治疗方法的潜力 (Parvez 等人,2023 年)。
作用机制
Target of Action
Euphorbetin is a polyphenolic bioactive compound found in the seeds of Euphorbia lathyris It’s known that euphorbetin exhibits anticoagulant activities , suggesting that it may interact with proteins involved in the coagulation cascade.
Mode of Action
It’s known that euphorbetin exhibits anticoagulant activities Anticoagulants generally work by inhibiting the function of various proteins in the coagulation cascade, thereby preventing the formation of blood clots
Biochemical Pathways
Given its anticoagulant activity , it’s likely that Euphorbetin affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot
Result of Action
Euphorbetin has been shown to exhibit antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells . Its mechanism of action to induce cell death was mediated by the overexpression of caspases 9, 3, and 8, and by activation of autophagy . Additionally, a reduction in the migration capacity of colon cancer cells and a significant antiangiogenic effect on human umbilical vein endothelial cells were also demonstrated .
生化分析
Biochemical Properties
Euphorbetin plays a significant role in biochemical reactions, particularly due to its anticoagulant activity. It interacts with several biomolecules, including enzymes and proteins involved in the coagulation cascade. Euphorbetin inhibits the activity of thrombin, a key enzyme in blood clot formation, by binding to its active site. This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Additionally, euphorbetin has been shown to interact with other proteins such as factor Xa, further contributing to its anticoagulant effects.
Cellular Effects
Euphorbetin influences various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, euphorbetin modulates cell signaling pathways involved in inflammation and coagulation. It downregulates the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation and preventing platelet aggregation . In platelets, euphorbetin inhibits activation and aggregation by interfering with signaling pathways that lead to the release of granules and the formation of platelet plugs . These effects highlight the potential of euphorbetin in managing thrombotic disorders.
Molecular Mechanism
At the molecular level, euphorbetin exerts its effects through several mechanisms. It binds to the active sites of thrombin and factor Xa, inhibiting their enzymatic activities. This binding is facilitated by the structural similarity of euphorbetin to the natural substrates of these enzymes . Additionally, euphorbetin influences gene expression by modulating transcription factors involved in the regulation of coagulation and inflammation. It downregulates the expression of genes encoding pro-coagulant and pro-inflammatory proteins, thereby exerting its anticoagulant and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of euphorbetin have been observed to change over time. Euphorbetin is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions such as high temperatures and light exposure . Long-term studies have shown that euphorbetin maintains its anticoagulant activity for several months when stored properly. Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of euphorbetin vary with different dosages in animal models. At low doses, euphorbetin effectively inhibits thrombin and factor Xa, reducing clot formation without significant adverse effects . At higher doses, euphorbetin can cause excessive anticoagulation, leading to bleeding complications. Threshold effects have been observed, where a minimal effective dose is required to achieve anticoagulation, and doses above this threshold increase the risk of adverse effects . These findings underscore the importance of dose optimization in therapeutic applications of euphorbetin.
Metabolic Pathways
Euphorbetin is involved in several metabolic pathways, primarily related to its anticoagulant activity. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Euphorbetin also interacts with cofactors such as vitamin K, which plays a crucial role in the coagulation cascade. By inhibiting vitamin K-dependent enzymes, euphorbetin disrupts the synthesis of clotting factors, further contributing to its anticoagulant effects . These interactions highlight the complex metabolic pathways through which euphorbetin exerts its biological effects.
属性
IUPAC Name |
5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAPGDLENWJYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Euphorbetin?
A1: Euphorbetin is a bicoumarin, a dimer of esculetin. [, ] Its molecular formula is C18H10O8 and its molecular weight is 354.28 g/mol. [, ] While specific spectroscopic data isn't detailed in the provided abstracts, typical characterization techniques for such compounds include 1H NMR, 13C NMR, and HRMS. []
Q2: What are the main metabolic pathways of Euphorbetin in Caco-2 cells?
A2: Research using LC/MS/MS analysis revealed that the primary metabolic pathway of Euphorbetin L1, a specific type of Euphorbetin, involves methylation followed by hydrolysis of the ester group. [] In contrast, other forms like Euphorbetin L2 and L8 primarily undergo ester hydrolysis as their main metabolic pathway. []
Q3: How is Euphorbetin synthesized?
A3: Euphorbetin can be synthesized through oxidative coupling of esculetin. [, ] One method involves using the complex dichlorobis(N,N-dimethylformamide)iron tetrachloroferrate(III) potassium hexacyanoferrate(III) in an aqueous solution. [] Another method uses manganese tris(acetylacetonate) in a pyridine/acetonitrile solution. []
Q4: What is the significance of phytophenol dimerization reactions, like the one forming Euphorbetin, in nature?
A4: Phytophenol dimerization reactions, often radical-mediated, are crucial in various biological processes, notably lignin biosynthesis. [] These reactions can be influenced by factors like the presence of specific radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) or enzymes (e.g., horseradish peroxidase). [] Understanding the underlying rules governing these reactions, such as the "meta-excluded" and "C-C bonding domination" rules, is key to predicting and explaining product formation in complex biological systems. []
Q5: Are there any known analytical methods to identify and quantify Euphorbetin?
A5: Yes, LC/MS/MS is a sensitive and rapid technique used to identify and quantify Euphorbetin and its metabolites in biological samples, such as Caco-2 cells. [] This method enables researchers to track the metabolic fate of Euphorbetin and gain insights into its pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





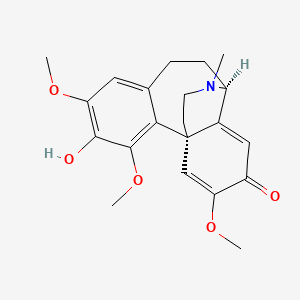
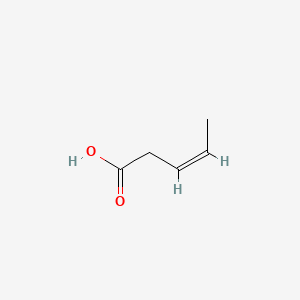

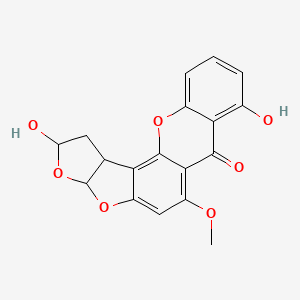


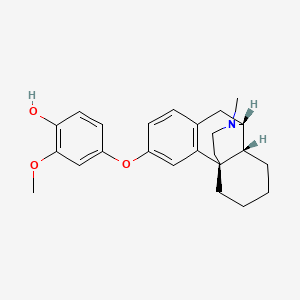
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)
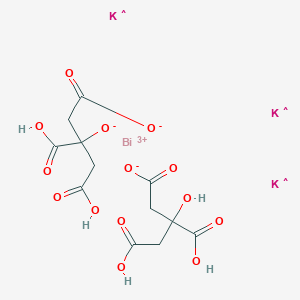


![[Bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium](/img/structure/B1239942.png)